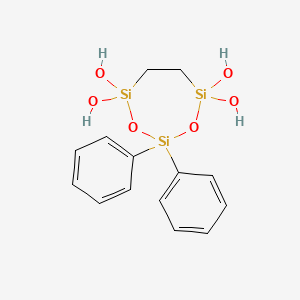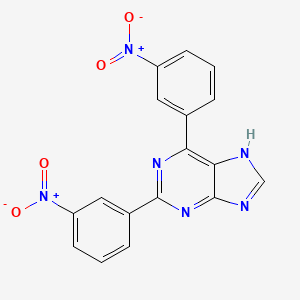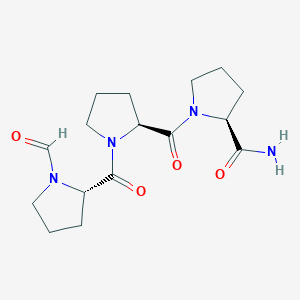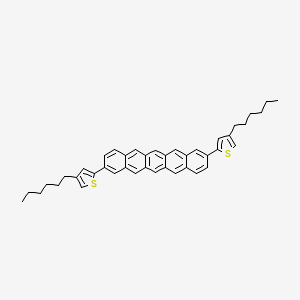
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol is a complex organosilicon compound characterized by its unique structure, which includes silicon atoms bonded to oxygen and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol typically involves the reaction of diphenylsilane derivatives with suitable oxygen donors under controlled conditions. One common method includes the use of diphenyldichlorosilane as a starting material, which reacts with water or alcohols in the presence of a catalyst to form the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various silanols, siloxanes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-oxygen bonds play a crucial role in its reactivity, allowing it to participate in various chemical processes. The pathways involved often include the formation and cleavage of these bonds, leading to the desired chemical transformations.
類似化合物との比較
Similar Compounds
- 4,4,7,7-tetrachloro-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane
- N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
Uniqueness
2,2-Diphenyl-1,3,2,4,7-dioxatrisilepane-4,4,7,7-tetrol is unique due to its specific arrangement of silicon, oxygen, and phenyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
920033-47-2 |
|---|---|
分子式 |
C14H18O6Si3 |
分子量 |
366.54 g/mol |
IUPAC名 |
4,4,7,7-tetrahydroxy-2,2-diphenyl-1,3,2,4,7-dioxatrisilepane |
InChI |
InChI=1S/C14H18O6Si3/c15-21(16)11-12-22(17,18)20-23(19-21,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 |
InChIキー |
GDSRQIMQNFZSGL-UHFFFAOYSA-N |
正規SMILES |
C1C[Si](O[Si](O[Si]1(O)O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)






![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)





